5-Methylpyrazolidin-3-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525497. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

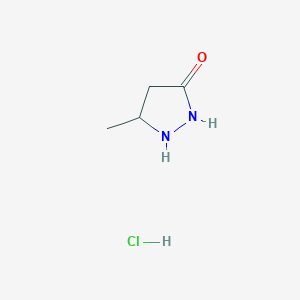

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpyrazolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQPYEWCNDAHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585869 | |

| Record name | 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-77-2 | |

| Record name | 5-Methylpyrazolidin-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methylpyrazolidin-3-one hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZV3QWF9L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 5-Methylpyrazolidin-3-one hydrochloride

An In-depth Technical Guide to the Synthesis of 5-Methylpyrazolidin-3-one Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a five-membered ring containing two adjacent nitrogen atoms and a ketone group. As a derivative of the pyrazolidinone core, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The pyrazolidinone scaffold is present in a variety of biologically active compounds, and its derivatives are explored for diverse pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable for use in various synthetic applications and for the development of pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the , grounded in fundamental chemical principles and validated experimental protocols.

Part 1: Theoretical Foundations of the Synthesis

Core Reaction Principle: Michael Addition and Intramolecular Cyclization

The most direct and common route for synthesizing the pyrazolidinone ring system involves the reaction of hydrazine or its derivatives with α,β-unsaturated carboxylic acid derivatives.[2] The synthesis of 5-Methylpyrazolidin-3-one specifically utilizes a substituted α,β-unsaturated ester, such as methyl crotonate (methyl but-2-enoate), and hydrazine hydrate.

The reaction proceeds in two primary stages:

-

Michael Addition: Hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated ester. This 1,4-conjugate addition breaks the carbon-carbon double bond and forms a hydrazino-ester intermediate.

-

Intramolecular Cyclization (Condensation): The newly formed intermediate undergoes an intramolecular nucleophilic acyl substitution. The terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester. This cyclization event results in the formation of the five-membered pyrazolidinone ring and the elimination of a small molecule, typically an alcohol (methanol in the case of a methyl ester).

The overall reaction is a classic example of a tandem reaction sequence that efficiently builds a heterocyclic core from simple acyclic precursors.

Reaction Mechanism Deep Dive

The reaction between methyl crotonate and hydrazine hydrate is a well-established pathway. The mechanism involves the initial formation of a β-hydrazino ester, which then cyclizes. While the reaction appears straightforward, it can be complicated by side reactions, such as the formation of 1,1-disubstituted hydrazine adducts or retro-Michael reactions, especially under harsh conditions or with different substrates.[3] However, for the synthesis of 5-Methylpyrazolidin-3-one, the desired pathway is generally favored under controlled reflux conditions.

Caption: Fig. 1: Reaction Mechanism for 5-Methylpyrazolidin-3-one Formation

Hydrochloride Salt Formation

Pyrazolidinones, containing secondary amine functionalities within their structure, are basic compounds. Converting the free base to its hydrochloride salt is a critical final step for several practical reasons:

-

Enhanced Stability: Salts are generally more crystalline and less susceptible to degradation upon storage compared to their free base counterparts.

-

Improved Solubility: The hydrochloride salt typically exhibits significantly higher solubility in polar solvents, including water and alcohols, which is advantageous for subsequent reactions or formulation studies.[1][4]

-

Ease of Handling: The crystalline nature of the salt makes it easier to handle, weigh, and purify through techniques like recrystallization.

The salt formation is a simple acid-base reaction where the lone pair of electrons on a nitrogen atom of the pyrazolidinone ring is protonated by hydrochloric acid.

Part 2: A Validated Synthetic Protocol

Overview and Strategy

The protocol described herein is a robust, two-step, one-pot synthesis. It begins with the reaction of commercially available starting materials, methyl crotonate and hydrazine hydrate, in an alcoholic solvent. The subsequent acidification is performed in situ or after solvent removal to yield the final hydrochloride product. This approach is efficient and avoids the isolation of the intermediate free base, which can be less stable.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| Methyl Crotonate | 623-43-8 | 100.12 | Flammable liquid, lachrymator |

| Hydrazine Hydrate | 7803-57-8 | 50.06 | Corrosive, toxic, suspected carcinogen |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable liquid |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Corrosive, causes severe burns |

| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable, peroxide former |

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

A 250 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

The entire apparatus is placed in a heating mantle on a magnetic stirrer plate within a well-ventilated fume hood.

-

-

Michael Addition & Cyclization:

-

To the flask, add 100 mL of absolute ethanol followed by 10.0 g (0.10 mol) of methyl crotonate. Stir the solution to ensure homogeneity.

-

Carefully add 5.5 g (0.11 mol, ~5.3 mL) of hydrazine hydrate dropwise to the stirring solution at room temperature. The slight molar excess of hydrazine ensures complete consumption of the ester.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Solvent Removal:

-

After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid crude product (the 5-Methylpyrazolidin-3-one free base).

-

-

Hydrochloride Salt Formation:

-

Redissolve the crude residue in a minimal amount of a suitable solvent like isopropanol or ethanol (approx. 50 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether/isopropanol) dropwise while stirring vigorously until the solution becomes acidic (test with pH paper).

-

A white precipitate of this compound will form.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a pure, crystalline white solid.

-

Dry the final product under vacuum to remove residual solvent.

-

Caption: Fig. 2: Experimental Workflow for Synthesis

Part 3: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and physical methods should be employed.

| Technique | Expected Result / Key Features |

| ¹H NMR | Signals corresponding to the methyl group (doublet), the methine proton at C5 (multiplet), the methylene protons at C4 (multiplets), and exchangeable N-H protons. |

| ¹³C NMR | A signal for the carbonyl carbon (~170-175 ppm), and distinct signals for the CH, CH₂, and CH₃ carbons of the ring. |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch (~1680-1700 cm⁻¹). Broad absorption for N-H stretches (~3200-3400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₄H₈N₂O, M.W. = 100.12). |

| Melting Point | A sharp and defined melting point, indicative of high purity. |

Part 4: Troubleshooting and Safety Considerations

Potential Side Reactions and Mitigation

-

Double Addition: Hydrazine has two nucleophilic sites. It is possible for a second molecule of methyl crotonate to react with the free -NH₂ group of the intermediate. Using a slight excess of hydrazine and controlled reaction times helps to minimize this.

-

Polymerization: Under certain conditions, especially with other acrylic monomers, polymerization can occur.[5] The use of a simple ester like methyl crotonate and standard reflux conditions generally avoids this issue.

-

Incomplete Cyclization: If the reaction is not heated for a sufficient duration, the linear β-hydrazino ester intermediate may remain. Monitoring the reaction by TLC is crucial to ensure completion.

Safety Precautions

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using a heating mantle (no open flames) and that all operations are performed away from ignition sources.

-

Corrosive Acids: Hydrochloric acid is highly corrosive. Handle with care and appropriate PPE. Neutralize any spills immediately with a suitable agent like sodium bicarbonate.

Conclusion

The is a well-defined process that relies on the fundamental principles of conjugate addition and intramolecular condensation. By carefully controlling reaction conditions and adhering to safety protocols, this valuable heterocyclic building block can be prepared efficiently and in high purity. The protocol provided in this guide offers a reliable method for researchers and scientists in the field of organic synthesis and drug development.

References

-

Elvidge, J. A., & Redman, A. P. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 2449-2454. ([Link])

-

Yunus, U. M., et al. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Records of Natural Products, 13(5), 415-422. ([Link])

- U.S. Patent No. 4,171,413. (1979). Acrylic hydrazides.

-

PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. National Institutes of Health. ([Link])

- U.S. Patent No. 7,816,467. (2010).

Sources

- 1. benchchem.com [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 5. US4171413A - Acrylic hydrazides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazolidin-3-one Hydrochloride

Introduction

5-Methylpyrazolidin-3-one hydrochloride is a heterocyclic organic compound that belongs to the pyrazolidinone family. The pyrazolidinone core is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1]. The hydrochloride salt form of 5-Methylpyrazolidin-3-one is often utilized in research and development to enhance aqueous solubility and stability, thereby facilitating its handling and application in biological systems[2][3][4]. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document will delve into the structural features, and known and predicted properties, and provide detailed experimental protocols for their determination, ensuring a thorough understanding for its application in a scientific setting.

Chemical Identification and Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure.

-

IUPAC Name: this compound

-

Chemical Formula: C₄H₉ClN₂O

-

Molecular Weight: 136.58 g/mol [5]

-

Canonical SMILES: CC1CC(=O)NNC1.Cl

The structure of this compound consists of a five-membered saturated ring containing two adjacent nitrogen atoms, a ketone group at the 3-position, and a methyl group at the 5-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physicochemical Properties: A Tabulated Summary

Quantitative data is paramount for the practical application of a chemical compound. The following table summarizes the known and predicted physicochemical properties of 5-Methylpyrazolidin-3-one and its hydrochloride salt.

| Property | 5-Methylpyrazolidin-3-one (Free Base) | This compound |

| CAS Number | 10234-76-1[1][6][7] | 10234-77-2[1][5] |

| Molecular Formula | C₄H₈N₂O[1][6][7] | C₄H₉ClN₂O[5] |

| Molecular Weight | 100.12 g/mol [1][6] | 136.58 g/mol [5] |

| Appearance | Solid | White crystalline powder[1][5] |

| Melting Point | Not available | 209-212 °C[1][5] |

| Boiling Point | Not available | Not available |

| Aqueous Solubility | Predicted to be soluble | Expected to have enhanced solubility[2][3][8] |

| pKa | Not available | Not available |

| LogP (Octanol/Water) | -0.6 (Predicted)[6] | Expected to be lower than the free base |

Experimental Protocols for Physicochemical Characterization

A cornerstone of scientific integrity is the ability to independently verify experimental data. This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

The hydrochloride salt is typically prepared from its free base, 5-Methylpyrazolidin-3-one.

Principle: The free base is dissolved in a suitable anhydrous organic solvent, and a solution of hydrochloric acid in an organic solvent is added to precipitate the hydrochloride salt. The choice of solvent is critical to ensure the free base is soluble while the resulting salt is insoluble.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve a known quantity of 5-Methylpyrazolidin-3-one in a minimal amount of anhydrous diethyl ether (or another suitable solvent like dichloromethane or ethyl acetate) in a flask equipped with a magnetic stirrer[2].

-

While stirring at room temperature, add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a standardized solution of hydrochloric acid in anhydrous diethyl ether dropwise[2].

-

The hydrochloride salt should precipitate as a solid. Continue stirring for an additional 30 to 60 minutes to ensure complete precipitation[2].

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl[2].

-

Dry the product under vacuum to obtain the final this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Experimental Protocol:

-

Finely powder a small amount of the dried this compound.

-

Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm[9].

-

Place the capillary tube in a melting point apparatus[10].

-

Heat the sample at a rate of approximately 10-20 °C per minute for a preliminary determination[10].

-

Allow the apparatus to cool, and then perform a second, more accurate determination with a fresh sample, heating at a slower rate of 1-2 °C per minute near the expected melting point[10].

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[9].

Aqueous Solubility Determination

Principle: The equilibrium solubility of a compound in a specific solvent at a given temperature is a critical parameter, particularly for drug development. The shake-flask method is a common and reliable technique for determining equilibrium solubility[11].

Experimental Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 4. CAS 89990-54-5: Pyrazolidine, hydrochloride (1:2) [cymitquimica.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 5-Methyl-3-pyrazolidinone | C4H8N2O | CID 312666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Introduction: The Significance of Pyrazolidinone Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Crystal Structure of 5-Methylpyrazolidin-3-one Hydrochloride: A Practical Approach for Researchers

The pyrazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. These five-membered heterocyclic systems are of significant interest to researchers and drug development professionals due to their synthetic accessibility and the wide range of pharmacological properties exhibited by their derivatives, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The addition of a methyl group at the 5-position and the formation of a hydrochloride salt can significantly influence the compound's physicochemical properties, such as solubility and stability, which are critical for drug development.

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design. The crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and packing motifs, all of which dictate the material's bulk properties. While the crystal structure of this compound is not publicly available as of the writing of this guide, this document serves as a comprehensive technical manual for its determination and analysis. As a Senior Application Scientist, the following sections will provide not just the "how" but the "why" behind the experimental choices, grounding the protocols in established scientific principles and leveraging data from analogous structures.

Part 1: Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the cornerstone of any crystallographic study. The proposed synthesis of 5-methylpyrazolidin-3-one is adapted from established methods for pyrazolidinone synthesis, which often involve the cyclization of a hydrazine derivative with an α,β-unsaturated carboxylic acid derivative.[4]

Proposed Synthetic Pathway

A plausible and efficient route to 5-Methylpyrazolidin-3-one involves the reaction of ethyl crotonate with hydrazine hydrate to form the pyrazolidinone ring, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize high-purity this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

Ethyl crotonate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated and as a solution in ethanol)

-

Standard reflux and filtration apparatus

Procedure:

-

Synthesis of 5-Methylpyrazolidin-3-one:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl crotonate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain a crude product.

-

Purify the crude 5-Methylpyrazolidin-3-one by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 5-Methylpyrazolidin-3-one in a minimal amount of absolute ethanol.

-

Slowly add a stoichiometric amount of ethanolic HCl solution with stirring.

-

The hydrochloride salt will precipitate. The solid can be collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

-

-

Single Crystal Growth:

-

The key to successful X-ray analysis is obtaining high-quality single crystals. Vapor diffusion is a reliable method.

-

Dissolve the synthesized this compound in a polar solvent in which it is readily soluble (e.g., methanol or ethanol) to create a concentrated solution.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate).

-

Over several days, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting the slow growth of crystals.

-

Part 2: Spectroscopic and Thermal Analysis

Prior to X-ray diffraction, it is crucial to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to the methyl group, the methine proton at C5, the methylene protons at C4, and exchangeable NH protons. The chemical shifts will be influenced by the protonation of the ring nitrogen. | Confirms the covalent structure of the molecule. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the carbons of the pyrazolidinone ring. | Provides further evidence of the carbon skeleton. |

| FT-IR | A strong absorption band for the C=O stretch (typically around 1680-1700 cm⁻¹), N-H stretching bands, and a broad absorption in the 2500-3000 cm⁻¹ region, characteristic of an ammonium salt.[6] | Confirms the presence of key functional groups and the hydrochloride salt. |

| Mass Spec (ESI-MS) | A peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₄H₈N₂O).[6] | Determines the molecular weight of the cationic portion of the salt. |

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[7][8][9]

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SCXRD

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The structure is solved using software packages that employ methods like Patterson or direct methods to find the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined anisotropically for non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Part 4: Interpreting the Crystal Structure

Based on analogous structures, such as N-Methyl-2-pyrrolidone hydrochloride[10], we can anticipate key structural features.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| a (Å) | 5 - 10 | Unit cell dimensions. |

| b (Å) | 8 - 15 | Unit cell dimensions. |

| c (Å) | 10 - 20 | Unit cell dimensions. |

| β (°) (if monoclinic) | 90 - 110 | Angle of the unit cell. |

| Volume (ų) | 800 - 1500 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Key Structural Features to Analyze

-

Conformation of the Pyrazolidinone Ring: The five-membered ring is likely to adopt a non-planar conformation, such as an envelope or twisted form, to relieve steric strain.[10]

-

Bond Lengths and Angles: Comparison of bond lengths and angles with standard values can reveal the effects of electron delocalization and steric hindrance.

-

Intermolecular Interactions and Crystal Packing: The hydrochloride moiety will be a key driver of the crystal packing. The protonated nitrogen atom is expected to act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride anion. The carbonyl oxygen can also act as a hydrogen bond acceptor.

Caption: Expected hydrogen bonding network in the crystal lattice.

The resulting network of hydrogen bonds will likely form a three-dimensional supramolecular architecture, significantly influencing the crystal's stability and physical properties.

Part 5: Relevance in Drug Development

A detailed understanding of the crystal structure of this compound is crucial for several aspects of drug development:

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, dissolution rates, and stabilities, impacting bioavailability. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.[8]

-

Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in the solid state can inform computational modeling and the design of new derivatives with improved biological activity.

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces helps in selecting appropriate excipients and in designing stable formulations.

-

Intellectual Property: A novel crystal form of a compound can be patentable, providing a significant competitive advantage.

References

-

ResearchGate. (n.d.). X-ray structure of pyrazolidinone 3aa. Thermal ellipsoids are shown... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-3-pyrazolidinone. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

-

ResearchGate. (2007). N-Methyl-2-pyrrolidone hydrochloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

-

ACG Publications. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Retrieved from [Link]

-

PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Retrieved from [Link]

-

OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... Retrieved from [Link]

-

JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

-

PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]

-

Slideshare. (n.d.). X ray diffraction. Retrieved from [Link]

-

PubMed. (2015). Synthesis of Pyrazolo[5,1-a]isoquinolines and 8-Methylenepyrazolo[5,1-a]isoindoles via Regioselective C-C Coupling and Alkyne Hydroamination. Retrieved from [Link]

-

Research and Reviews. (2016). Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Retrieved from [Link]

Sources

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. acgpubs.org [acgpubs.org]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X ray diffraction | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylpyrazolidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel or synthesized compounds is a cornerstone of innovation and safety. 5-Methylpyrazolidin-3-one hydrochloride, a heterocyclic compound, represents a class of molecules with potential applications in medicinal chemistry. Its efficacy and mechanism of action are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectroscopic properties is paramount for its identification, purity assessment, and further development.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific hydrochloride salt in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust, predicted analysis. This approach mirrors the real-world challenges faced by researchers and offers a framework for the spectroscopic characterization of similar novel compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyrazolidinone ring, the methyl substituent, and the effects of protonation.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its chemical state.

Predicted ¹H NMR Spectrum of this compound

The formation of the hydrochloride salt involves the protonation of one or both of the nitrogen atoms in the pyrazolidinone ring. This protonation leads to a significant deshielding effect on the neighboring protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[1][2] The expected ¹H NMR spectrum is predicted to exhibit the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | ~1.3 | Doublet | ~6-7 | The methyl group at the C5 position will be split by the adjacent C5-H proton. |

| C4-H₂ | ~2.5 - 2.8 | Multiplet | The two protons on C4 are diastereotopic and will likely appear as a complex multiplet due to coupling with each other and with the C5-H proton. | |

| C5-H | ~3.8 - 4.1 | Multiplet | This proton will be coupled to the methyl protons and the C4 protons, resulting in a multiplet. Its chemical shift is significantly influenced by the adjacent protonated nitrogen. | |

| N1-H and N2-H | ~9.0 - 11.0 | Broad Singlet(s) | The protons on the nitrogen atoms are acidic and their signals are often broad due to chemical exchange.[3] In the hydrochloride salt, these signals are expected to be significantly downfield. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to ¹H NMR, protonation of the nitrogen atoms will cause a downfield shift for the adjacent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~15 - 20 | The methyl carbon is expected in the typical aliphatic region. |

| C4 | ~35 - 40 | This methylene carbon is adjacent to the carbonyl group and a nitrogen atom. |

| C5 | ~50 - 55 | This methine carbon is bonded to the methyl group and a nitrogen atom. Its chemical shift will be influenced by the protonation state of the adjacent nitrogen. |

| C3 (C=O) | ~170 - 175 | The carbonyl carbon of the lactam is expected at a significantly downfield chemical shift. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the sample and slow down the exchange of N-H protons, leading to sharper signals.[4]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Referencing: Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The resulting IR spectrum provides a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the protonated amine, the C=O bond of the lactam, and the C-H bonds. The formation of the hydrochloride salt will lead to the appearance of broad and strong N-H⁺ stretching bands.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H⁺ Stretching | 3200 - 2500 | Strong, Broad | These broad absorptions are characteristic of ammonium salts and arise from the stretching of the N-H bonds in the protonated pyrazolidinone ring.[7] |

| C-H Stretching | 3000 - 2850 | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| C=O Stretching | 1700 - 1650 | Strong | The carbonyl group of the five-membered lactam ring. This may be slightly shifted compared to the free base due to changes in the electronic environment upon protonation. |

| N-H Bending | 1620 - 1560 | Medium | Bending vibration of the N-H bonds. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. For a hydrochloride salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it can directly analyze the protonated molecule from solution.

Predicted Mass Spectrum of this compound

In ESI-MS, this compound is expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. The molecular weight of 5-Methylpyrazolidin-3-one (C₄H₈N₂O) is 100.12 g/mol .

| Predicted m/z | Assignment | Notes |

| 101.13 | [M+H]⁺ | This would be the molecular ion peak, representing the protonated free base. |

| < 101.13 | Fragment Ions | Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for such cyclic compounds may involve the loss of small neutral molecules like CO or cleavage of the ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS Analysis Workflow

Caption: Workflow for Mass Spectrometric analysis.

IV. Summary of Predicted Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for this compound:

| Technique | Key Predicted Features |

| ¹H NMR | Signals for CH₃ (~1.3 ppm, d), C4-H₂ (~2.5-2.8 ppm, m), C5-H (~3.8-4.1 ppm, m), and broad N-H signals (~9.0-11.0 ppm). |

| ¹³C NMR | Signals for CH₃ (~15-20 ppm), C4 (~35-40 ppm), C5 (~50-55 ppm), and C=O (~170-175 ppm). |

| IR | Broad N-H⁺ stretch (3200-2500 cm⁻¹), strong C=O stretch (1700-1650 cm⁻¹), and aliphatic C-H stretches (3000-2850 cm⁻¹). |

| MS (ESI) | Prominent molecular ion peak [M+H]⁺ at m/z 101.13. |

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, we have constructed a detailed and scientifically grounded analysis. The provided protocols and workflows offer a practical framework for researchers to acquire and interpret spectroscopic data for this and similar compounds. Accurate structural characterization is a critical step in the journey of a molecule from the laboratory to potential real-world applications, and the methodologies outlined herein are designed to ensure the integrity and reliability of this process.

References

-

The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. Available at: [Link]

-

HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1 - Canadian Science Publishing. Available at: [Link]

-

(a) IR spectra of NMP (black dotted line) and the yellow residue (red... - ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

-

How to detect a HCl salt in organic compunds : r/chemistry - Reddit. Available at: [Link]

-

FTIR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. Available at: [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. Available at: [Link]

-

Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. Available at: [Link]

-

Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. Available at: [Link]

-

On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - NIH. Available at: [Link]

-

5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem. Available at: [Link]

-

¹H NMR spectra showing the proton chemical shifts of PY with increasing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

-

Proton Nuclear Magnetic Resonance Spectroscopy - Organic Chemistry Data. Available at: [Link]

-

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC - NIH. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Determination of the pK a Value of a Brønsted Acid by 19F NMR Spectroscopy - PMC - NIH. Available at: [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. Available at: [Link]

-

5-Methyl-2-pyrrolidinone - the NIST WebBook. Available at: [Link]

-

5-Methyl-2-pyrrolidinone - the NIST WebBook. Available at: [Link]

-

3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem - NIH. Available at: [Link]

-

2-Pyrrolidinone, 1-methyl- - the NIST WebBook. Available at: [Link]

-

1-Methylpyrrolidine 120-94-5 wiki. Available at: [Link]

-

N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-Methylpyrazolidin-3-one Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 5-Methylpyrazolidin-3-one hydrochloride. As a heterocyclic compound of interest in synthetic and pharmaceutical chemistry, a thorough understanding of its behavior under thermal stress is paramount for ensuring its quality, safety, and efficacy in downstream applications. Given the limited publicly available data on this specific molecule, this document serves as a first-principles guide, outlining a robust, multi-technique analytical approach. We will detail the core methodologies, from foundational thermal analysis to advanced evolved gas analysis, explaining the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous protocol for the physicochemical characterization of novel chemical entities.

Introduction: The Need for Thermal Characterization

This compound belongs to the pyrazolidinone class of heterocyclic compounds, a scaffold known for its utility in medicinal chemistry.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, its stability under various environmental conditions directly impacts its viability for development. Thermal stability is not merely an academic parameter; it is a critical attribute that dictates storage conditions, informs formulation strategies, predicts shelf-life, and ensures safety during manufacturing processes that may involve heat, such as drying or milling.

The hydrochloride salt form is often employed to improve the solubility and handling of parent compounds.[3] However, the presence of the hydrochloride moiety introduces specific potential degradation pathways, such as dehydrochlorination, which must be thoroughly investigated.[4] This guide presents a systematic workflow to fully characterize the thermal properties of this compound, enabling scientists to make data-driven decisions in its development and application.

Structural Considerations and Hypothesized Decomposition Pathways

The thermal behavior of a molecule is intrinsically linked to its structure. The this compound molecule contains several key features that will influence its decomposition:

-

Pyrazolidinone Ring: A five-membered ring containing a lactam (cyclic amide) functionality. Lactam rings can be susceptible to hydrolysis and thermal cleavage.

-

Hydrochloride Salt: The protonated amine forms a salt with a chloride counter-ion. The initial stage of decomposition for many hydrochloride salts is the loss of a hydrogen chloride (HCl) molecule.[4]

-

Ketone and Methyl Groups: These functional groups may influence the overall electronic structure and subsequent fragmentation patterns of the ring after initial decomposition.

Based on these features, a primary decomposition pathway can be hypothesized. Upon heating, the compound is likely to first release gaseous HCl. The resulting neutral 5-Methylpyrazolidin-3-one would then undergo further fragmentation, potentially involving ring-opening, decarboxylation, or the release of other small molecules. Verifying this pathway requires a multi-faceted analytical approach.

Caption: Workflow demonstrating the power of STA in providing directly correlated data streams.

Evolved Gas Analysis (TGA-FTIR)

Expertise & Rationale: To confirm our hypothesized decomposition pathway, we must identify the volatile products released during each mass loss step observed in TGA. Coupling the gas outlet of the TGA to a Fourier-Transform Infrared (FTIR) spectrometer allows for real-time identification of the evolved gases. The detection of a strong absorbance characteristic of HCl gas during the first decomposition step would provide definitive proof of dehydrochlorination.

Synthesized Data and Interpretation

While experimental data for this specific compound is not available, we can construct a representative data table based on the expected behavior of similar pharmaceutical hydrochloride salts. [4][5]This serves as a template for researchers to populate with their own experimental results.

Table 1: Representative Thermal Analysis Data for a Hypothetical Hydrochloride Salt

| Parameter | TGA Result | DSC Result | Interpretation |

| Event 1 | Onset: ~150 °C | Endothermic Peak: ~165 °C | Likely loss of HCl gas, corresponding to the initial decomposition step. |

| Mass Loss: ~25-30% | ΔH: ~100-150 J/g | The mass loss should be compared to the theoretical percentage of HCl in the molecule. | |

| Event 2 | Onset: ~220 °C | Exothermic Peak: ~240 °C | Decomposition of the organic moiety following the loss of HCl. |

| Mass Loss: ~40-50% | ΔH: ~(-200) - (-300) J/g | The exothermic nature suggests a high-energy, uncontrolled breakdown of the ring structure. | |

| Melting Point | No Mass Loss | Sharp Endotherm: ~205 °C | If a melting endotherm is observed before major mass loss, it indicates the compound melts before it decomposes. |

Implications for Research and Drug Development

The data generated through this analytical framework has direct, practical consequences:

-

Process Chemistry: If the onset of decomposition is low (e.g., < 180 °C), high-temperature processes such as spray drying would be unsuitable. The evolution of corrosive HCl gas must also be considered in the selection of manufacturing equipment materials.

-

Formulation Science: Knowledge of the melting point and decomposition temperature is critical for developing formulations, especially those involving thermal processes like hot-melt extrusion. [6]Potential incompatibilities with excipients can also be screened using DSC by observing shifts in thermal events. [7]* Stability and Storage: The thermal stability data directly informs the setting of appropriate storage conditions (e.g., "store below 30 °C") and is a key component of shelf-life prediction studies.

Conclusion

The thermal characterization of this compound is a critical step in its scientific and commercial development. A lack of existing literature necessitates a fundamental, systematic approach. By employing a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (TGA-FTIR), researchers can build a complete profile of the compound's thermal behavior. This multi-technique workflow not only identifies critical temperature limits but also elucidates the underlying decomposition mechanisms. The insights gained are indispensable for guiding safe handling, defining stable storage conditions, and designing robust manufacturing and formulation processes, thereby ensuring the compound's quality and integrity from the lab to its final application.

References

- Vertex AI Search. (2023). Active Ingredient Summary Table Thermal Stability.

- BenchChem. (2025).

- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

- Chalmers University of Technology. (n.d.). Application of amorphous classification system and glass forming ability. Chalmers ODR.

- JSciMed Central. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3,5-Dione. JSciMed Central.

- Hassan, H. A. (n.d.).

- BenchChem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5. Benchchem.

- Journal of Chemistry. (n.d.).

- MDPI. (n.d.).

- National Institutes of Health (NIH). (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. NIH.

- National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. NIH.

- National Institutes of Health (NIH). (2024).

- PubChem. (n.d.). (3R,5S)-5-methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 67315236. PubChem.

- Ataman Kimya. (n.d.). METHYLPYRROLIDONE.

- LookChem. (n.d.). 1-Methylpyrrolidine 120-94-5 wiki. LookChem.

- PubChem. (n.d.). N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem.

- MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI.

- Oriental Journal of Chemistry. (n.d.).

- PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed.

- LookChem. (n.d.). Cas 120-94-5,1-Methylpyrrolidine. LookChem.

- PubMed. (2013). Thermoanalytical Investigation of Terazosin Hydrochloride. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermoanalytical investigation of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Methylpyrazolidin-3-one Hydrochloride

Abstract

5-Methylpyrazolidin-3-one hydrochloride is a heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. Its utility is intrinsically linked to its physicochemical properties, paramount among which is solubility. This technical guide provides a comprehensive overview of the solubility of this compound. We delve into the theoretical principles governing its dissolution, present qualitative solubility characteristics, and provide a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge required to effectively work with this compound in various solvent systems.

Introduction to this compound

5-Methylpyrazolidin-3-one is a derivative of pyrazolidine, a saturated five-membered heterocycle containing two adjacent nitrogen atoms.[1] Such derivatives are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and antibacterial agents.[1][2] The hydrochloride salt form is often utilized to enhance aqueous solubility and stability compared to the free base.

Understanding the solubility of this active pharmaceutical ingredient (API) candidate is a critical-path activity in the drug development process. Solubility dictates formulation strategies, impacts bioavailability, and influences purification and manufacturing processes. Poor solubility can lead to unpredictable results in in vitro assays and hinder the development of viable dosage forms.[3][4] This guide serves as a foundational resource for navigating the solubility challenges associated with this compound.

Physicochemical Properties

Before exploring solubility, it is essential to understand the fundamental physicochemical properties of the molecule, as these directly influence its behavior in different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value (Estimated/Reported) | Significance for Solubility |

| Chemical Formula | C₄H₉ClN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 136.58 g/mol | Influences diffusion and crystal lattice energy. |

| Structure |  | The presence of polar functional groups (carbonyl, amine hydrochloride) suggests a propensity for solubility in polar solvents. |

| Form | Solid / Crystalline Powder | Crystal lattice energy must be overcome for dissolution to occur. |

| pKa (Estimated) | ~7-9 (for the protonated amine) | As a hydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent. |

| LogP (Estimated) | < 1.0 | Indicates a hydrophilic nature, favoring solubility in aqueous and polar media. |

Note: Specific experimental data for this exact compound is not widely available in public literature. The values for pKa and LogP are estimated based on the structure and similar compounds. The provided structure is a representation of the cation.

Theoretical Principles of Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature, forming a saturated solution at equilibrium.[5][6] The process is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be favorable enough to overcome the forces holding the solute molecules together (crystal lattice energy) and the solvent molecules together.

For this compound, several factors are key:

-

Polarity: The molecule possesses a polar carbonyl group and an ionizable amine hydrochloride group. This structure suggests strong dipole-dipole interactions and the potential for hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents (e.g., water, methanol, ethanol) than in nonpolar solvents (e.g., hexane, toluene).

-

Ionization and pH: As a hydrochloride salt, the compound exists in its ionized form. In aqueous solutions, its solubility will be significantly influenced by pH. According to the Henderson-Hasselbalch equation, at pH values below its pKa, the ionized (and generally more soluble) form will predominate.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship, however, must be determined empirically.

Solubility Profile of this compound

While extensive quantitative data is not publicly available, a qualitative solubility profile can be inferred from its structure and the properties of related pyrazolidine derivatives.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of hydrogen bond donors/acceptors facilitate strong interactions with protic solvents. |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP), DMSO, Acetonitrile | Moderate to High | The polarity of these solvents can disrupt the crystal lattice, and NMP, in particular, is an excellent solubilizer for many compounds.[7][8] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The large difference in polarity between the solute and solvent results in weak intermolecular interactions, insufficient to overcome the solute-solute forces. |

Studies on similar heterocyclic compounds, such as pyrazolidine-3,5-diones, have shown that solubility is often highest in polar solvents like methanol.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The Shake-Flask Method is the internationally recognized gold-standard for determining equilibrium solubility and is described in guidelines such as OECD Test Guideline 105.[5][9][10]

Principle of the Shake-Flask Method

The shake-flask method establishes a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature.[11][12] An excess amount of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.[3][13]

Materials and Reagents

-

This compound (high purity, characterized solid form)

-

Solvents of interest (HPLC grade or equivalent)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control (e.g., incubator shaker)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical balance

-

Calibrated pipettes and glassware

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another validated quantitative method.[14][15]

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100-150 rpm).[3][11]

-

Time to Equilibrium: Allow the samples to agitate for a predetermined time. Preliminary experiments should be run to determine how long it takes to reach equilibrium (e.g., sampling at 24, 48, and 72 hours). Equilibrium is reached when subsequent measurements show no significant change in concentration.[11]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. Causality Note: This filtration step is critical to prevent artificially high concentration readings from suspended microparticles.

-

Dilution: If necessary, accurately dilute the filtered sample with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[14][16]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Factors Influencing Solubility: A Deeper Dive

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor affecting its aqueous solubility. The compound is the salt of a weak base (the pyrazolidinone) and a strong acid (HCl). In water, it dissociates into the protonated pyrazolidinone cation and a chloride anion. The cation exists in a pH-dependent equilibrium with its neutral (free base) form.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. scielo.br [scielo.br]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. enamine.net [enamine.net]

- 14. fda.gov [fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. vliz.be [vliz.be]

A Technical Guide to the Evolving Mechanisms of Action of 5-Methylpyrazolidin-3-one Hydrochloride Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazolidin-3-one, widely known as Edaravone, has established its place in clinical practice as a potent free radical scavenger for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to neutralize highly reactive oxygen species (ROS), thereby mitigating the oxidative stress that drives neuronal damage in these conditions.[2][4] However, the therapeutic potential of the pyrazolidinone scaffold extends far beyond this singular mechanism. Ongoing research has focused on the synthesis and evaluation of novel derivatives, uncovering a diverse and complex range of pharmacological activities. This technical guide provides an in-depth exploration of the evolving mechanisms of action of these derivatives, moving from enhanced antioxidant capabilities to targeted anti-inflammatory, neuroprotective, and multi-target activities. We will delve into the rationale behind derivatization strategies, detail the specific molecular targets and pathways being modulated, and provide validated experimental protocols for their investigation.

The Foundational Mechanism: Edaravone as a Premier Antioxidant

The mechanism of the parent compound, Edaravone, is centered on its efficacy as a free radical scavenger.[1][4] In pathological states like ischemic stroke, the restoration of blood flow (reperfusion) paradoxically triggers a burst of ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), leading to severe secondary cellular damage.[2] Edaravone effectively intercepts and neutralizes these radicals, protecting neurons from lipid peroxidation and cell death.[2][4] Its antioxidant efficacy is closely linked to the electron density of the pyrazolone ring, which facilitates the electron transfer necessary for radical scavenging.[5]

Key facets of Edaravone's antioxidant action include:

-

Inhibition of Lipid Peroxidation: It prevents the chain reaction of lipid peroxidation in cell membranes, preserving their structural and functional integrity.[4][6]

-

Protection against Endothelial Cell Death: By reducing oxidative stress, it helps maintain the integrity of the blood-brain barrier.[6]

-

Modulation of Cellular Antioxidant Defenses: Evidence suggests Edaravone can also upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD), bolstering the cell's natural defenses against oxidative stress.[4][7]

Expanding the Mechanistic Landscape: The Advent of Edaravone Derivatives

The rationale for developing derivatives of 5-Methylpyrazolidin-3-one is twofold: to enhance its intrinsic antioxidant properties and to introduce novel biological activities by incorporating different pharmacophores.[6] Strategic modifications at various positions of the pyrazole ring have yielded compounds with improved lipophilicity, enhanced potency, and entirely new mechanisms of action.[5]

Enhanced and Diversified Neuroprotective Mechanisms

While the parent molecule is a potent antioxidant, its efficacy can be limited by factors such as a low scavenging activity against superoxide anions (O₂·⁻).[8] Derivatives have been designed to overcome these limitations and engage with other pathological pathways in neurodegeneration.

-

Metal Chelation: Oxidative stress and neurodegeneration are often linked to dysregulated metal ion homeostasis, particularly of copper (Cu²⁺). Certain Edaravone analogues have been shown to possess significant copper-chelating properties, which can prevent metal-catalyzed ROS generation.[9][10]

-

Inhibition of Pathological Protein Aggregation: In diseases like ALS, the aggregation of proteins such as FUS is a key pathological feature. Novel adamantane-containing Edaravone conjugates have been shown to reduce this pathological aggregation in nerve cells, introducing a disease-modifying mechanism not present in the parent compound.[11]

-

Modulation of Ion Channels: Some adamantane-conjugated derivatives have also demonstrated the ability to block fast sodium currents in central nervous system neurons, a mechanism that can reduce neuronal hyperexcitability and subsequent excitotoxicity.[11]

-

Aryl Hydrocarbon Receptor (AHR) Pathway Activation: Recent studies have revealed that Edaravone itself can bind to and activate the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cellular detoxification responses.[12] This finding opens a new avenue for derivative design, targeting the modulation of AHR-downstream signaling for neuroprotection.[12]

Targeted Anti-inflammatory Action

Inflammation is a critical component of the pathology in both acute and chronic neurological diseases. Derivatives of the pyrazolidinone scaffold have been developed to specifically target key nodes in the inflammatory cascade.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many pyrazolidinone and related thiazolidinone derivatives exhibit potent anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[13][14][15] Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), which produces inflammatory leukotrienes.[15] This dual COX/LOX inhibition offers a broad-spectrum anti-inflammatory profile.

-

Modulation of Inflammatory Signaling: Edaravone has been shown to reduce the activation of microglia, the brain's resident immune cells, and decrease the expression of inducible nitric oxide synthase (iNOS) in response to ischemic injury.[16][17] Derivatives are being optimized to enhance this effect, potentially through the modulation of key signaling pathways like NF-κB.

Multi-Target Hybrids for Complex Diseases

Recognizing the multifaceted nature of diseases like ischemic stroke, researchers are designing hybrid molecules that combine the Edaravone scaffold with other pharmacologically active moieties.

-